5-(3-Fluorophenyl)picolinic acid
Overview
Description
5-(3-Fluorophenyl)picolinic acid is a chemical compound characterized by a fluorophenyl group attached to the picolinic acid structure
Mechanism of Action
Target of Action
The primary target of 5-(3-Fluorophenyl)picolinic acid is the Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
this compound interacts with its target, the Zinc Finger Proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This could potentially affect a variety of biochemical pathways, given the importance of zinc in numerous biological processes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant
Result of Action
The binding of this compound to Zinc Finger Proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins’ function . This can have a variety of molecular and cellular effects, depending on the specific roles of the affected Zinc Finger Proteins. For example, if the affected proteins are involved in viral replication, the compound’s action could potentially have antiviral effects .
Action Environment
It is known that the compound is stable when stored in a dry environment at 2-8°c
Biochemical Analysis
Biochemical Properties
5-(3-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, picolinic acid, a related compound, is known to bind to zinc finger proteins, altering their structure and inhibiting their function . This interaction is crucial in zinc transport and has implications in viral replication and cell homeostasis
Cellular Effects
This compound influences various cellular processes. Picolinic acid has been shown to have antiviral properties, blocking the entry of enveloped viruses into host cells . This effect is achieved by disrupting the fusion of the viral envelope with the host cell membrane . Additionally, picolinic acid affects cell signaling pathways and gene expression by binding to zinc finger proteins . Given the structural similarity, this compound may exhibit similar cellular effects, impacting cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Picolinic acid binds to zinc finger proteins, altering their structure and inhibiting their function . This binding disrupts zinc binding, which is essential for the function of these proteins . Additionally, picolinic acid has been shown to inhibit membrane fusion events during viral entry, thereby exhibiting antiviral activity . This compound is likely to exert its effects through similar mechanisms, including enzyme inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on picolinic acid suggest that it exhibits stability and retains its antiviral properties over time . In vitro and in vivo studies have shown that picolinic acid can inhibit viral replication and entry into host cells . It is reasonable to assume that this compound may exhibit similar temporal effects, maintaining its stability and biochemical activity over time.
Dosage Effects in Animal Models
Studies on picolinic acid have shown that it exhibits dose-dependent antiviral activity . In animal models, picolinic acid has been shown to be non-toxic at certain doses and effective in inhibiting viral replication . It is likely that this compound may exhibit similar dosage effects, with potential threshold and toxic effects at higher doses.
Metabolic Pathways
This compound is likely to be involved in metabolic pathways similar to those of picolinic acid. Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It interacts with various enzymes and cofactors involved in this pathway . Given the structural similarity, this compound may also participate in similar metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Picolinic acid is known to assist in the absorption of zinc and other trace elements from the gut . It is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . This compound may exhibit similar transport and distribution properties, affecting its localization and accumulation within cells and tissues.
Subcellular Localization
Picolinic acid has been shown to localize within various cellular compartments, including the cytoplasm and nucleus . It interacts with zinc finger proteins and other biomolecules, affecting their activity and function . This compound may exhibit similar subcellular localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and other necessary reagents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction reactions to produce different derivatives.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
5-(3-Fluorophenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: It may be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-(3-Fluorophenyl)picolinic acid is similar to other compounds with fluorophenyl groups attached to different core structures. Some similar compounds include:
5-(3-Fluorophenyl)oxazole
5-(3-Fluorophenyl)pyrrole-3-carbaldehyde
These compounds share structural similarities but differ in their core structures and potential applications. This compound is unique due to its picolinic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
5-(3-Fluorophenyl)picolinic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its notable biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a picolinic acid backbone with a fluorinated phenyl group at the 5-position. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can influence the compound’s binding affinity to various enzymes and receptors, modulating biological processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors to alter signaling pathways, potentially affecting neurotransmission and other physiological responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant activity in various in vitro assays. For instance:
- Cell Viability Assays : Research has shown that the compound can affect cell viability in cancer cell lines, indicating potential anti-cancer properties.
- Enzyme Activity : It has been reported to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Case Studies
- Neuropharmacology : A study explored the effects of this compound on glutamate receptors, revealing its potential as a modulator for neurological conditions such as schizophrenia. The compound was found to enhance receptor activity under specific conditions, suggesting therapeutic implications for cognitive disorders .
- Herbicide Development : The compound's structural similarity to natural auxins has led researchers to investigate its herbicidal properties. Field trials indicated that it can effectively inhibit the growth of certain weeds, making it a candidate for developing new herbicides .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
5-(3-fluorophenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSMZVLNUOPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673419 | |
Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158763-55-3 | |
Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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